![molecular formula C17H18N2O5S B2826401 N-(1,3-benzodioxol-5-yl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide CAS No. 690644-38-3](/img/structure/B2826401.png)
N-(1,3-benzodioxol-5-yl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide
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Description
N-(1,3-benzodioxol-5-yl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide, commonly known as BDA-410, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDA-410 is a small molecule inhibitor of the AAA+ ATPase p97, which plays a crucial role in various cellular processes such as protein degradation, DNA repair, and cell division.
Scientific Research Applications
Fluorescent Probe for Carbonyl Compounds Detection
The compound has been explored as a molecular probe for trace measurement of carbonyl compounds (aldehydes and ketones) in water samples. The use of a related compound, dansylacetamidooxyamine (DNSAOA), as a fluorescent probe demonstrates improved sensitivity and enables detection of very low levels of carbonyl compounds in environmental water samples, such as snow, ice, and cloud-water samples (Houdier et al., 2000).
Antimalarial and Antiviral Potential
N-(Phenylsulfonyl)acetamide derivatives have been examined for their antimalarial activity. In a study investigating antimalarial sulfonamides as potential COVID-19 drugs, the sulfonamides exhibited promising antimalarial activity and were characterized by their ADMET properties. Theoretical calculations and molecular docking studies of these compounds suggested their potential application in targeting diseases such as malaria and COVID-19 (Fahim & Ismael, 2021).
Antimicrobial and Genotoxic Properties
Research into benzimidazole derivatives, including those with a similar structure to N-(1,3-benzodioxol-5-yl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide, has shown antimicrobial and genotoxic properties. These compounds were synthesized and evaluated for their potential in treating microbial infections (Benvenuti et al., 1997).
Synthesis and Quantum Calculations for Antimicrobial Activity
The reactivity of similar compounds has been studied for their potential antimicrobial activity. Theoretical quantum calculations have been used to analyze these compounds, correlating experimental and theoretical findings to anticipate new compounds for antimicrobial applications (Fahim & Ismael, 2019).
Evaluation in Antitumor Activity
Compounds structurally related to this compound have been studied for their antitumor activity. Molecular docking and density functional theory (DFT) calculations have been employed to evaluate these compounds, revealing their potential interaction with cancer cell lines (Fahim & Shalaby, 2019).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-11-3-4-12(2)16(7-11)25(21,22)18-9-17(20)19-13-5-6-14-15(8-13)24-10-23-14/h3-8,18H,9-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZUYFLITMLCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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